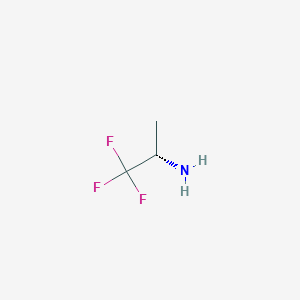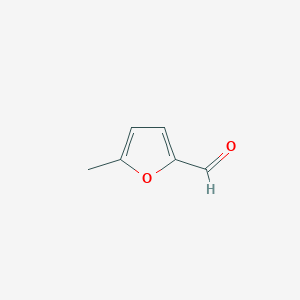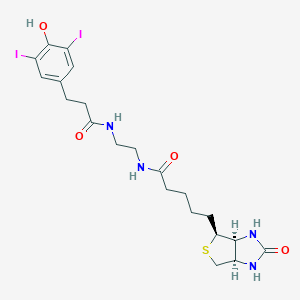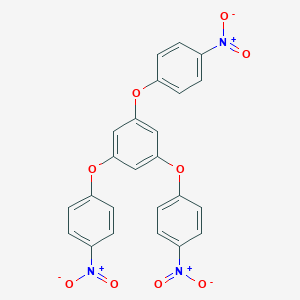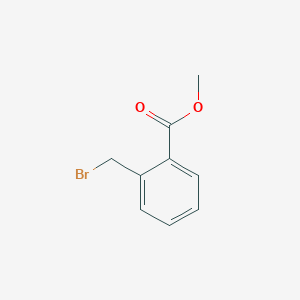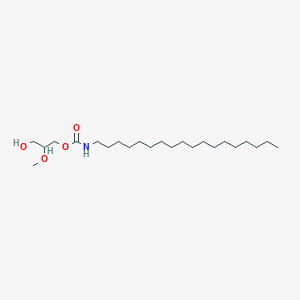
3-Hydroxy-2-methoxypropyl octadecylcarbamate
Vue d'ensemble
Description
3-Hydroxy-2-methoxypropyl octadecylcarbamate (HOC) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HOC is a carbamate derivative that is synthesized through a specific method, which involves the reaction of octadecylamine with dimethylolpropionic acid.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is not fully understood. However, it is believed that 3-Hydroxy-2-methoxypropyl octadecylcarbamate interacts with the cell membrane, causing changes in the lipid bilayer structure. This interaction can lead to increased membrane fluidity, which can affect the permeability and transport of molecules across the membrane.
Effets Biochimiques Et Physiologiques
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-methoxypropyl octadecylcarbamate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been shown to have anticoagulant properties, which can prevent blood clot formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate is relatively easy to synthesize and has a high yield. However, one limitation of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its potential toxicity. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate. One potential application of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of targeted drug delivery systems. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a carrier for targeted drug delivery, where it can deliver drugs to specific cells or tissues. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be modified to improve its biocompatibility and reduce its toxicity. Another future direction for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of new nanomaterials. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a stabilizer for nanoparticles, which can improve their stability and prevent aggregation. Overall, the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate has the potential to lead to the development of new and innovative technologies in various scientific research fields.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been studied extensively for its potential applications in various scientific research fields, including drug delivery, gene therapy, and nanotechnology. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used as a surfactant in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been used as a carrier for gene therapy, where it can deliver therapeutic genes to target cells. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used in nanotechnology as a stabilizer for nanoparticles.
Propriétés
Numéro CAS |
80350-03-4 |
|---|---|
Nom du produit |
3-Hydroxy-2-methoxypropyl octadecylcarbamate |
Formule moléculaire |
C23H47NO4 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(3-hydroxy-2-methoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-23(26)28-21-22(20-25)27-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
Clé InChI |
YISWNDIWGWEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




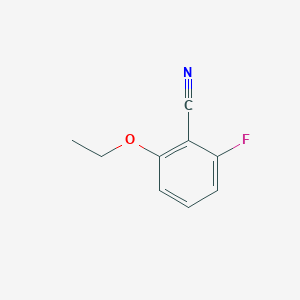
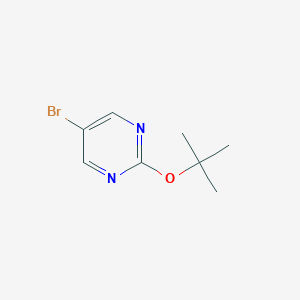
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


